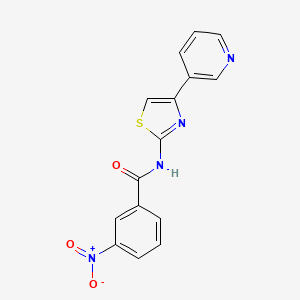

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

Übersicht

Beschreibung

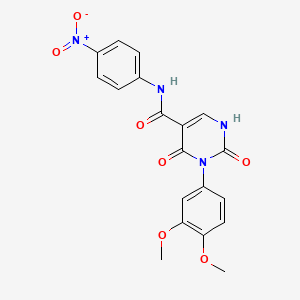

The compound “3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a nitro group, a pyridine ring, and a thiazole ring. These functional groups and heterocycles are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a nitro group, a pyridine ring, and a thiazole ring. The exact 3D structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the benzamide group, and the heterocyclic rings. The nitro group is often involved in redox reactions, while the benzamide group could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the heterocyclic rings could influence its stability and solubility .Wissenschaftliche Forschungsanwendungen

VEGFR-2 Kinase Inhibition

Compounds structurally related to 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrate significant potential in cancer therapy by inhibiting angiogenesis, a process critical for tumor growth and metastasis. A notable compound, N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, exhibited excellent kinase selectivity, favorable pharmacokinetic properties, and robust efficacy in lung and colon carcinoma models (Borzilleri et al., 2006).

Directing Group for C-H Amination

The use of 2-(pyridin-2-yl)aniline as a new, removable directing group in promoting C-H amination mediated by cupric acetate was demonstrated, where benzamide derivatives were effectively aminated. This research underlines the versatility of pyridin-2-yl-based structures in synthetic chemistry, which could extend to the functionalization of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide for developing new compounds (Zhao et al., 2017).

Antiparasitic Activity

Thiazolides, including compounds similar in structure to 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, have shown a broad spectrum of activities against various parasites and bacteria. Nitazoxanide, a thiazolide, demonstrated efficacy against Neospora caninum tachyzoites in vitro, suggesting that modifications in the benzene ring, similar to those in 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, could play a crucial role in antiparasitic activity (Esposito et al., 2005).

Polymer Synthesis

Polymers containing thiazole units, akin to the structure of 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, have been synthesized for various applications. Poly(amide-imide)s derived from 3,5-diamino-N-(thiazol-2-yl)benzamide and dicarboxylic acids showed potential in creating optically active materials, indicating the relevance of thiazol-2-yl structures in developing advanced polymeric materials (Mallakpour & Ahmadizadegan, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-14(10-3-1-5-12(7-10)19(21)22)18-15-17-13(9-23-15)11-4-2-6-16-8-11/h1-9H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCUZBHFWNRVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330303 | |

| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

CAS RN |

477544-84-6 | |

| Record name | 3-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)

![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)

![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)

![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)

![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)